

19,20-Epoxyctochalasin C synthesis and purification methods

Author: BenchChem Technical Support Team. **Date:** December 2025

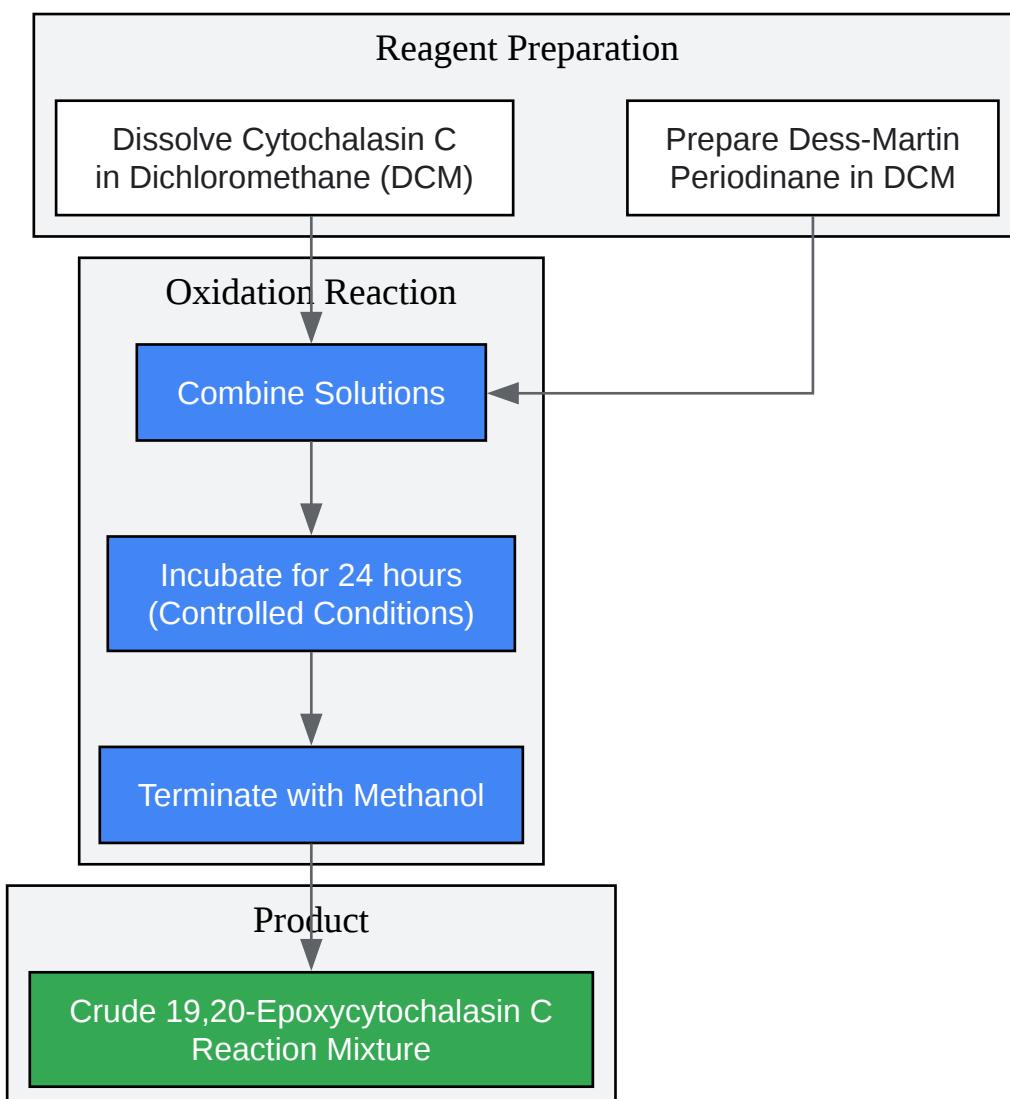
Compound of Interest

Compound Name: **19,20-Epoxyctochalasin C**

Cat. No.: **B1140306**

[Get Quote](#)

Application Notes and Protocols: 19,20-Epoxyctochalasin C


For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis and subsequent purification of **19,20-Epoxyctochalasin C**, a bioactive fungal metabolite noted for its antiplasmodial, phytotoxic, and cytotoxic activities.^{[1][2][3]} The methodologies outlined are based on established chemical oxidation and chromatographic techniques.

Part 1: Synthesis of 19,20-Epoxyctochalasin C via Oxidation

The primary route for synthesizing **19,20-Epoxyctochalasin C** is the chemical oxidation of its precursor, Cytochalasin C.^[1] This process typically utilizes an oxidizing agent such as Dess-Martin periodinane to selectively target and modify the precursor molecule.^{[1][4]}

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Chemical synthesis workflow for **19,20-Epoxycytochalasin C**.

Experimental Protocol: Dess-Martin Oxidation

This protocol is adapted from methodologies described for the chemical transformation of related cytochalasins.[\[4\]](#)[\[5\]](#)

1. Reagent Preparation:

- Prepare a solution of Cytochalasin C in dichloromethane (DCM) at a concentration of 10 mg/mL.

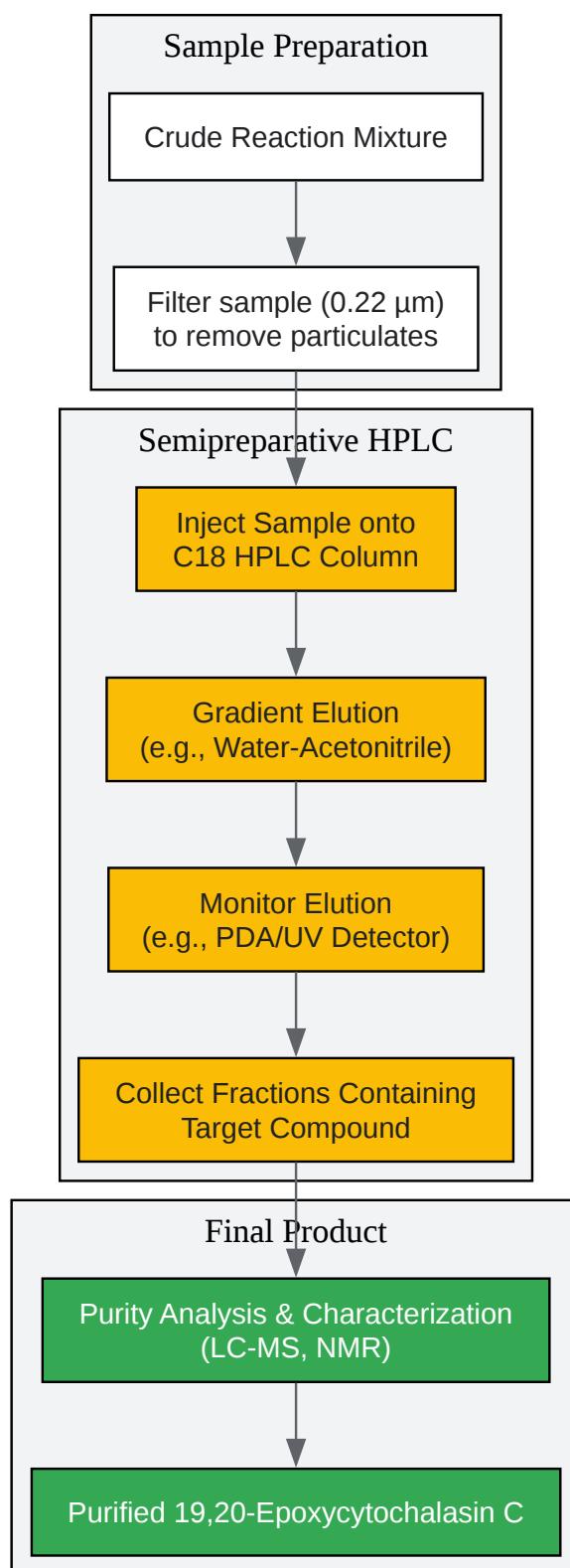
- Separately, prepare a solution of Dess-Martin periodinane in DCM at a concentration of 1 mg/mL.

2. Reaction:

- In a suitable reaction vessel, take 1 mL of the Cytochalasin C solution.
- Add 100 μ L of the Dess-Martin periodinane solution to the Cytochalasin C solution.
- Mix the combined solution thoroughly.
- Allow the reaction to proceed for 24 hours under controlled ambient conditions.[\[4\]](#)

3. Termination:

- After 24 hours, terminate the reaction by adding 1 mL of methanol to the mixture.[\[4\]](#)
- The resulting reaction mixture contains crude **19,20-Epoxyctochalasin C** and is now ready for purification.


Materials for Synthesis

Reagent/Material	Specification	Supplier Example
Cytochalasin C	>95% Purity	Sigma-Aldrich, MedChemExpress
Dess-Martin Periodinane	Reagent Grade	Sigma-Aldrich, TCI
Dichloromethane (DCM)	Anhydrous, $\geq 99.8\%$	Merck, Sigma-Aldrich
Methanol	Anhydrous, $\geq 99.8\%$	Merck, Fisher Scientific
Reaction Vials	2-5 mL, Glass	VWR, Wheaton
Micropipettes	100 μ L, 1000 μ L	Eppendorf, Gilson

Part 2: Purification of **19,20-Epoxyctochalasin C**

The crude product from the synthesis reaction requires purification to isolate **19,20-Epoxyctochalasin C** from byproducts and unreacted starting material. High-Performance Liquid Chromatography (HPLC) is a highly effective method for this purpose.[\[6\]](#)[\[7\]](#)

Purification Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for the purification of **19,20-Epoxytchalasin C**.

Experimental Protocol: Semipreparative HPLC

This protocol outlines a general procedure for purifying cytochalasin compounds using a C18 column.^[5]

1. Sample Preparation:

- Ensure the crude reaction mixture is fully solubilized. If necessary, evaporate the solvent and reconstitute in a suitable injection solvent (e.g., methanol).
- Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

2. HPLC Conditions:

- Column: C18 semipreparative column.
- Mobile Phase A: Water (MS-grade).
- Mobile Phase B: Acetonitrile (MS-grade).
- Flow Rate: Dependent on column dimensions (e.g., 2-5 mL/min).
- Gradient: A linear gradient of water and acetonitrile is typically used. The exact gradient should be optimized based on analytical-scale separations.
- Detection: Photodiode Array (PDA) or UV detector, monitoring at relevant wavelengths (e.g., 210-230 nm).^{[7][8]}

3. Fraction Collection:

- Inject the prepared sample onto the equilibrated HPLC system.
- Collect fractions corresponding to the peak identified as **19,20-Epoxy cytochalasin C** based on retention time from analytical runs or mass spectrometry data.

4. Post-Purification:

- Combine the relevant fractions.
- Remove the solvent (e.g., via rotary evaporation or lyophilization) to obtain the purified solid compound.
- Confirm the purity and identity of the final product using analytical techniques.

Equipment and Consumables for Purification

Equipment/Consumable	Specification	Supplier Example
Semipreparative HPLC System	With gradient pump, PDA/UV detector	Agilent, Waters, Shimadzu
C18 Column	Semipreparative dimensions	Phenomenex, Waters
Solvents	Acetonitrile, Water (LC-MS Grade)	Merck, Fisher Scientific
Syringe Filters	0.22 µm, PTFE or Nylon	Millipore, Pall
Rotary Evaporator	Standard laboratory grade	Büchi, Heidolph

Part 3: Characterization and Quantitative Data

Physicochemical and Spectrometric Data

Structural confirmation and characterization of the final product are crucial. This is typically achieved through a combination of mass spectrometry and NMR spectroscopy.[\[2\]](#)[\[6\]](#)

Parameter	Value / Method	Reference
Molecular Formula	C ₃₀ H ₃₇ NO ₇	[1] [4]
Molecular Weight	523.6 g/mol	[1]
Mass Spectrometry	HRESIMS for accurate mass determination. LC-MS/MS for fragmentation analysis.	[4] [5]
NMR Spectroscopy	¹ H, ¹³ C, HSQC, and HMBC experiments for full structural elucidation.	[2] [4]

Biological Activity Data

19,20-Epoxyctochalasin C exhibits significant cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for its potency.

Compound	Cell Line	IC ₅₀ Value	Reference
19,20-Epoxyctochalasin C	HT-29 (Colon Cancer)	650 nM	[4]
19,20-Epoxyctochalasin C	HL-60 (Leukemia)	1.11 μM	[9]
Oxidized Metabolite of 19,20-Epoxyctochalasin C	HT-29 (Colon Cancer)	>10 μM	[4]
19,20-epoxyctochalasin N1 (Optical Isomer)	A549 (Lung), PC-3 (Prostate), HCT-116 (Colon), etc.	1.34 - 19.02 μM	[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 19,20-Epoxyctochalasin C (EVT-1482501) [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tandem MS-Based Metabolite Profiling of 19,20-Epoxyctochalasin C Reveals the Importance of a Hydroxy Group at the C7 Position for Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytochalasin B: preparation, analysis in tissue extracts, and pharmacokinetics after intraperitoneal bolus administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxic 19,20-epoxycytochalasans from endophytic fungus *Xylaria cf. curta* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [19,20-Epoxyctochalasin C synthesis and purification methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140306#19-20-epoxycytochalasin-c-synthesis-and-purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com